molecular formula C15H24O B119669 4-Nonylphenol CAS No. 104-40-5

4-Nonylphenol

Cat. No. B119669
CAS RN: 104-40-5
M. Wt: 220.35 g/mol
InChI Key: IGFHQQFPSIBGKE-UHFFFAOYSA-N
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Description

4-Nonylphenol is a member of the class of phenols that is phenol which is para-substituted with a nonyl group . It is a product of industrial synthesis formed during the alkylation process of phenols, particularly in the synthesis of polyethoxylate detergents . It is recognized as an environmental pollutant and exists ubiquitously in both the environment and in food .


Synthesis Analysis

4-Nonylphenol is manufactured by alkylating phenol with mixed isomeric nonenes in the presence of an acid catalyst . The structure of NPs may vary. The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to lesser extent, the 2-positions, and can be either branched or linear .


Molecular Structure Analysis

The structure of 4-Nonylphenols may vary. The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to lesser extent, the 2-positions, and can be either branched or linear . A branched nonylphenol, 4-nonylphenol, is the most widely produced and marketed nonylphenol .


Chemical Reactions Analysis

4-Nonylphenol is a para-substituted phenolic compound comprising a straight or branched carbon chain group while branched 4-NP consists of 211 possible structural isomers . The 4-NPs comprised ∼86−94% of tNP, with 2-NPs and decylphenols making up ∼2−9% and ∼2−5%, respectively .


Physical And Chemical Properties Analysis

The mixture of nonylphenol isomers is a pale yellow liquid, although the pure compounds are colorless. The nonylphenols are moderately soluble in water but soluble in alcohol .

Scientific Research Applications

Synthesis of 4-Nonylphenol Isomers

4-Nonylphenols are important environmental substances, recognized for over 25 years for their potential as endocrine disrupters. They are considered priority hazardous substances due to their complex mixture of isomers, making them a multi-component problem. Their estrogenic effect and degradation behavior heavily depend on the structure and bulkiness of the side chain. Therefore, understanding the nonylphenol problem from an isomer-specific viewpoint is crucial. A range of 28 different branched nonylphenol isomers were synthesized for biological and environmental studies, indicating the significance of isomer-specific analysis in assessing the environmental and biological impact of 4-Nonylphenols (Boehme et al., 2010).

Presence in Food

4-Nonylphenols are byproducts of the biodegradation of nonylphenol ethoxylates (NPEs), surfactants used globally. Despite their recognized persistence, toxicity, and estrogenic activity, there was a lack of systematic reports concerning their presence in food until the early 2000s. An analysis of different foodstuffs in Germany revealed that nonylphenols are ubiquitous in food, with concentrations ranging between 0.1 and 19.4 microg/kg. This study highlighted the global concern regarding the potential long-term dietary exposure of humans to such endocrine disrupters (Guenther et al., 2002).

Isomer-Specific Determination

Given the complex mixture of C(3-10)-phenols in technical nonylphenol, accurate risk assessment necessitates isomer-specific determination of 4-NPs. Comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC x GC/ToFMS) has been used to characterize technical nonylphenol samples from various commercial suppliers. This methodology facilitated the identification of all major 4-NP isomers and a number of previously unrecognized components, underscoring the potential of this technology for isomer-specific determination of 4-NP isomers in environmental matrices (Eganhouse et al., 2009).

Bioaccumulation and Effects

4-Nonylphenol is recognized as a critical metabolite of alkylphenols (APs) and alkylphenol ethoxylates (APEs), known for its endocrine-disrupting effects. A study on Dreissena polymorpha demonstrated 4-NP bioaccumulation in mussel tissues and an overall decrease in the levels of 17-beta-estradiol and testosterone, indicating its potential to alter steroid levels and disrupt endocrine pathways in aquatic organisms (Riva et al., 2010).

Placental Transfer

Research has shown that 4-nonylphenol can transfer across the human placenta at environmentally relevant concentrations, albeit at a slow rate. This finding is crucial as it indicates the potential exposure of the fetus to this endocrine active chemical, raising concerns about its possible effects during the early stages of human development (Balakrishnan et al., 2011).

Safety And Hazards

4-Nonylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes serious eye damage, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The recent advancements and future trends on the isomer composition, isomer-specific occurrences, environmental fate, and toxicity of nonylphenols were summarized . The perspectives and challenges are identified for future studies .

properties

IUPAC Name

4-nonylphenol
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InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3
Source PubChem
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InChI Key

IGFHQQFPSIBGKE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)O
Source PubChem
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Molecular Formula

C15H24O
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DSSTOX Substance ID

DTXSID5033836
Record name 4-Nonylphenol
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Molecular Weight

220.35 g/mol
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Physical Description

Pale yellow viscous liquid; [HSDB] White crystalline solid; [MSDSonline], Solid
Record name 4-Nonylphenol
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Boiling Point

317 °C, Pale-yellow, viscous liquid; slight phenolic odor. Specific gravity: 0.950 at 20 °C/20 °C. BP: 293 °C. FP: -10 °C (sets to glass below this temperature). Viscosity: 563 cP at 20 °C... Insoluble in water; soluble in most organic solvents /Nonylphenol, 25154-52-3/
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Flash Point

113 °C (235 °F) - closed cup
Record name 4-Nonylphenol
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Solubility

In water, 7 mg/L at 25 °C, Insoluble in water, Soluble in benzene, carbon tetrachloride, heptane, 0.007 mg/mL at 25 °C
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Density

0.950 g/cu cm at 20 °C
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Vapor Pressure

0.000818 [mmHg], 0.109 Pa at 25 °C /8.18X10-4 mm Hg/
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Product Name

4-Nonylphenol

Color/Form

Viscous, yellow liquid

CAS RN

104-40-5, 68081-86-7
Record name 4-Nonylphenol
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Record name Phenol, 4-nonyl-
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Melting Point

42 °C, 41 - 42.5 °C
Record name 4-Nonylphenol
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Record name 4-Nonylphenol
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Synthesis routes and methods I

Procedure details

A lubricating oil composition comprising, as essential components, (A) 100 parts by weight of a base oil having a kinematic viscosity at 40° C. of 5 to 500 cSt, a pour point of -30° C. or lower, a cloud point of -20° C. or lower and a viscosity index of 70 or more, and (B) 0.01 to 5 parts by weight of at least one alkyl group-substituted phenol compound having a melting point of 20° C. or lower selected from the group consisting of 2,2'-methylenebis(4-methyl-6-nonylphenol); 2,6-bis(2-hydroxy-3-nonyl-5-methylbenzyl)p-cresol; and p-nonylphenol in which the nonyl group is formed by removing a hydrogen from propylene trimer.
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Synthesis routes and methods II

Procedure details

Resorcinol and nonyl phenol are reacted with formaldehyde in the presence of a catalytic amount of hexamethylenetetramine at a total phenol:formaldehyde molar ratio of 1.7:1 to afford a novolak cocondensate resin (97 mole % resorcinol/3 mole % nonylphenol). The solid resin is washed to remove formaldehyde odor. The wet resin is dried under vacuum. The dry resin is dispersed in water with sodium caseinate at 40% N.V. to afford Emulsion A.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,900
Citations
W Giger, PH Brunner, C Schaffner - Science, 1984 - science.org
… 0.89 g of 4-nonylphenol per kilogram of dry … of 4-nonylphenol related to the content already present in the raw sludge. In batch experiments involving aerobic incubation, 4-nonylphenol …
Number of citations: 050 www.science.org
YY Lu, ML Chen, FC Sung, PSG Wang, IF Mao - Environment international, 2007 - Elsevier
Alkylphenol polyethoxylates (APEO), alkylphenols combined with ethylene oxide, are a class of nonionic surfactants. APEO have been widely used for industrial, agricultural and …
Number of citations: 151 www.sciencedirect.com
AM Calafat, Z Kuklenyik, JA Reidy… - Environmental …, 2005 - ehp.niehs.nih.gov
… 4-Nonylphenol (NP) is used to make nonylphenol ethoxylates, nonionic surfactants applied as emulsifying, wetting, dispersing, or stabilizing agents in industrial, agricultural, and …
Number of citations: 259 ehp.niehs.nih.gov
S Müller, P Schmid, C Schlatter - Environmental toxicology and …, 1998 - Elsevier
In this study, the pharmacokinetic behavior of 4-nonylphenol (NP) was investigated in human volunteers. In order to avoid analytical background problems, isotope labeled 13 C 6 -NP …
Number of citations: 123 www.sciencedirect.com
R Ekelund, Å Bergman, Å Granmo, M Berggren - Environmental Pollution, 1990 - Elsevier
The bioaccumulation of 4-nonylphenol (NP) has been studied in shrimps (Crangon grangon L.), mussels (Mytilus edulis L.) and sticklebacks (Gasterosteus aculeatus L.) exposed to 14 C…
Number of citations: 406 www.sciencedirect.com
HB Lee, TE Peart - Analytical Chemistry, 1995 - ACS Publications
… Quantitative and efficient methods for the determination of 4-nonylphenol (4-NP) in sewage … Under anaerobic conditions,1 2™4 NPEs ultimately biodegrade into 4-nonylphenol (4-NP), …
Number of citations: 290 pubs.acs.org
AR Fernandes, M Rose, C Charlton - Food Additives and …, 2008 - Taylor & Francis
… alkenes and the resultant product is predominantly 4-nonylphenol (>90%, because alkylation … Most NP produced commercially is thus 4-nonylphenol with varied alkyl chain branching. …
Number of citations: 88 www.tandfonline.com
RE Chapin, J Delaney, Y Wang… - … sciences: an official …, 1999 - academic.oup.com
… Thus, the present data show that exposure to 4-nonylphenol for several generations of rats provided indications of estrogen activity in females (accelerated vaginal opening, estrous …
Number of citations: 210 academic.oup.com
X Li, GG Ying, HC Su, XB Yang, L Wang - Environment international, 2010 - Elsevier
… This study investigated the levels of 4-nonylphenol (4-NP), bisphenol A (BPA) and triclosan (TCS) in bottled water and tap water in Guangzhou and release of these chemicals from …
Number of citations: 323 www.sciencedirect.com
E Fries, W Püttmann - Journal of Environmental Monitoring, 2003 - pubs.rsc.org
… (SPE) followed by gas chromatography-mass spectrometry (GC-MS) has been developed to investigate the occurrence and the behaviour of the endocrine disruptor 4-nonylphenol (4-…
Number of citations: 89 pubs.rsc.org

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